Diethylphosphoramidic dichloride

Vue d'ensemble

Description

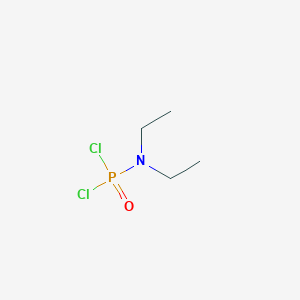

Diethylphosphoramidic dichloride is an organic compound with the molecular formula C4H10Cl2NOP. It is a colorless liquid known for its reactivity and is primarily used as a reagent in organic synthesis. The compound is highly toxic and requires careful handling due to its corrosive nature .

Méthodes De Préparation

Diethylphosphoramidic dichloride is typically synthesized by reacting dichlorophosphonyl chloride with diethanolamine under controlled conditions . The reaction involves the substitution of chlorine atoms in dichlorophosphonyl chloride with diethylamino groups from diethanolamine, resulting in the formation of this compound. Industrial production methods often involve similar synthetic routes but are scaled up to meet commercial demands.

Analyse Des Réactions Chimiques

Diethylphosphoramidic dichloride undergoes various chemical reactions, including:

Substitution Reactions: It reacts with alcohols such as ethanol and methanol to form corresponding phosphoramidates.

Oxidation and Reduction: While specific oxidation and reduction reactions are less common, the compound can participate in such reactions under appropriate conditions.

Hydrolysis: In the presence of water, this compound hydrolyzes to form diethylphosphoramidic acid and hydrochloric acid.

Common reagents used in these reactions include alcohols, bases, and water. The major products formed depend on the specific reaction conditions and reagents used.

Applications De Recherche Scientifique

Diethylphosphoramidic dichloride has several scientific research applications:

Cytostatic Activity: It has been studied for its potential as a cytostatic agent, particularly in treating leukemia in mice.

Corrosion Inhibition: Derivatives of this compound have been explored as corrosion inhibitors for mild steel in industrial applications.

Chemical Synthesis: It is used in the synthesis of various organophosphorus compounds, which have applications in chemistry and pharmacology.

Antibacterial Properties: Related compounds have shown significant antibacterial effects against pathogens such as Escherichia coli.

Pest Control: Derivatives have been used to control nematode populations in agricultural settings.

Antimicrobial and Antioxidative Activity: New classes of derivatives have demonstrated potent antimicrobial and antioxidative activities.

Mécanisme D'action

The mechanism of action of diethylphosphoramidic dichloride involves its reactivity as an electrophile or nucleophile in chemical reactions. It can form covalent bonds with nucleophilic sites in biological molecules, leading to various biochemical effects. The compound’s reactivity is primarily due to the presence of the dichlorophosphonyl group, which can undergo substitution reactions with nucleophiles.

Comparaison Avec Des Composés Similaires

Diethylphosphoramidic dichloride is unique due to its specific reactivity and applications. Similar compounds include:

Dichlorophosphonyl chloride: Used as a precursor in the synthesis of this compound.

Diethylphosphoramidous dichloride: Another related compound with similar reactivity but different applications.

Phosphoramidic dichloride derivatives: These compounds share similar chemical properties and are used in various industrial and research applications.

Activité Biologique

Diethylphosphoramidic dichloride (CAS Number: 1498-54-0) is an organophosphorus compound that has garnered attention due to its diverse biological activities. This article explores its cytostatic properties, potential applications in antimicrobial treatments, and its role in chemical synthesis, supported by relevant data and case studies.

This compound is a colorless liquid with the molecular formula C4H10Cl2NOP. Its reactivity is attributed to the presence of the dichlorophosphonyl group, allowing it to act as both an electrophile and a nucleophile in various biochemical reactions. This reactivity enables the formation of covalent bonds with nucleophilic sites in biological molecules, leading to significant biochemical effects.

Key Chemical Reactions

- Hydrolysis : In aqueous environments, this compound hydrolyzes to form diethylphosphoramidic acid and hydrochloric acid.

- Substitution Reactions : It readily reacts with alcohols to form phosphoramidates.

- Oxidation and Reduction : While less common, it can participate in oxidation and reduction reactions under specific conditions.

Cytostatic Activity

This compound has been investigated for its cytostatic properties , particularly in the context of cancer treatment. Research indicates that it exhibits significant cytostatic activity against leukemia cells in murine models. A study demonstrated that treatment with this compound resulted in a notable reduction in tumor growth, suggesting its potential as a therapeutic agent for hematological malignancies .

Antimicrobial Properties

The compound has also shown promise as an antimicrobial agent . Related phosphoramidic compounds have been reported to possess antibacterial effects against pathogens such as Escherichia coli. The mechanism underlying this activity is thought to involve disruption of bacterial cell membranes or interference with metabolic pathways .

Case Studies

-

Cytostatic Effects in Mice :

- A study conducted on mice with induced leukemia demonstrated that administration of this compound led to a significant decrease in leukemic cell proliferation. The results indicated a potential pathway for developing new cancer therapies based on this compound .

- Antibacterial Efficacy :

Applications in Chemical Synthesis

This compound serves as a versatile reagent in organic synthesis, particularly in the preparation of organophosphorus compounds. Its ability to facilitate the formation of phosphoramidates makes it valuable for synthesizing various biologically active molecules.

Comparative Analysis with Similar Compounds

| Compound Name | Properties | Applications |

|---|---|---|

| Diethylphosphoramidous dichloride | Similar reactivity; less cytostatic | Intermediate in organic synthesis |

| Dichlorophosphonyl chloride | Precursor for diethylphosphoramidic | Used in various phosphorus chemistry |

| Phosphoramidic acid derivatives | Antimicrobial properties | Potential therapeutic agents |

Propriétés

IUPAC Name |

N-dichlorophosphoryl-N-ethylethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10Cl2NOP/c1-3-7(4-2)9(5,6)8/h3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXKRFCBTXGJQPY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)P(=O)(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10Cl2NOP | |

| Record name | N,N-DIETHYL PHOSPHORAMIDIC DICHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/30041 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2074792 | |

| Record name | N,N-Diethyl phosphoramidic dichloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2074792 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

This is a chemical weapon, chemical weapon precursor, or chemical weapon impurity which is similar to ethyl phosphorodichloridate. See the chemical datasheet for ethyl phosphorodichloridate for more information. | |

| Record name | N,N-DIETHYL PHOSPHORAMIDIC DICHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/30041 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

1498-54-0 | |

| Record name | N,N-DIETHYL PHOSPHORAMIDIC DICHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/30041 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Diethylphosphoramidic dichloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001498540 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Diethylphosphoramidic dichloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=98709 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N,N-Diethyl phosphoramidic dichloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2074792 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DIETHYLPHOSPHORAMIDIC DICHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W8TQ5A5K3U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the role of Diethylphosphoramidic dichloride in the synthesis of tetrahydrofurans from 1,4-diols?

A1: this compound acts as a dehydrating agent in this reaction. [] While the provided abstract does not detail the specific mechanism, it can be inferred that this compound facilitates the removal of water (H₂O) from the 1,4-diol molecule, leading to the formation of the tetrahydrofuran ring. This likely involves the activation of the hydroxyl groups in the diol by this compound, followed by an intramolecular cyclization reaction.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.